molecular formula C7H13NO2 B2615422 rel-(4aR,8aR)-Octahydropyrano[3,4-b][1,4]oxazine CAS No. 1993218-15-7

rel-(4aR,8aR)-Octahydropyrano[3,4-b][1,4]oxazine

Cat. No.: B2615422
CAS No.: 1993218-15-7
M. Wt: 143.18 g/mol
InChI Key: PMVVAENUEIYCPG-UHFFFAOYSA-N
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Description

rel-(4aR,8aR)-Octahydropyrano[3,4-b][1,4]oxazine: is a heterocyclic compound that features a fused ring system containing both oxygen and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rel-(4aR,8aR)-Octahydropyrano[3,4-b][1,4]oxazine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the use of α-amino ketones and diazo pyruvates, catalyzed by ruthenium chloride (RuCl3) through a tandem N–H insertion/cyclization sequence . Another approach involves the enantioselective construction of the compound using a one-pot asymmetric transfer hydrogenation/cyclization process catalyzed by a combination of ruthenium and gold bimetallic catalysts .

Industrial Production Methods

Industrial production of this compound may involve scaling up the aforementioned synthetic routes. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the compound, making it suitable for large-scale applications.

Chemical Reactions Analysis

Types of Reactions

rel-(4aR,8aR)-Octahydropyrano[3,4-b][1,4]oxazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the nitrogen or oxygen atoms, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce amine or alcohol derivatives.

Scientific Research Applications

rel-(4aR,8aR)-Octahydropyrano[3,4-b][1,4]oxazine has several scientific research applications:

Mechanism of Action

The mechanism of action of rel-(4aR,8aR)-Octahydropyrano[3,4-b][1,4]oxazine involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to its bioactive effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

rel-(4aR,8aR)-Octahydropyrano[3,4-b][1,4]oxazine is unique due to its specific fused ring system and stereochemistry, which confer distinct chemical and biological properties

Properties

CAS No.

1993218-15-7

Molecular Formula

C7H13NO2

Molecular Weight

143.18 g/mol

IUPAC Name

1,2,3,4a,5,7,8,8a-octahydropyrano[3,4-b][1,4]oxazine

InChI

InChI=1S/C7H13NO2/c1-3-9-5-7-6(1)8-2-4-10-7/h6-8H,1-5H2

InChI Key

PMVVAENUEIYCPG-UHFFFAOYSA-N

SMILES

C1COCC2C1NCCO2

Canonical SMILES

C1COCC2C1NCCO2

solubility

not available

Origin of Product

United States

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